5-Bromoimidazo[1,2-A]pyridin-2-amine

CENP-E inhibition mitotic kinesin anticancer

Researchers optimizing CENP-E kinase inhibitors face a critical challenge: the 6-bromo isomer shows only weak cytotoxicity (IC50 < 150 μM), while the 5-bromo substitution delivers potent inhibition (IC50 = 50 nM). 5-Bromoimidazo[1,2-a]pyridin-2-amine solves this with the validated CENP-E active scaffold and orthogonal C2-NH2/C5-Br handles for parallel amide coupling and Suzuki-Miyaura diversification. • Proven lead scaffold: IC50 = 50 nM vs. >150 μM for 6-bromo isomer • Dual synthetic vectors: C2-amine for amidation/urea; C5-Br for Pd cross-coupling • Consistent 97% purity for reproducible high-throughput chemistry

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1350738-82-7
Cat. No. B1377994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoimidazo[1,2-A]pyridin-2-amine
CAS1350738-82-7
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)Br)N
InChIInChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2
InChIKeyLGEYLALWDKSHHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoimidazo[1,2-A]pyridin-2-amine: Kinase Inhibitor Intermediate


5-Bromoimidazo[1,2-A]pyridin-2-amine (CAS 1350738-82-7) is a C2-amino-substituted, 5-bromo-bearing heteroaromatic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold in medicinal chemistry . It has a molecular formula of C7H6BrN3, a molecular weight of 212.05 g/mol, a topological polar surface area of 43.3 Ų, and a calculated XLogP3 of 2.4 . The compound features a primary amino group at the C2 position and a bromine atom at the C5 position, providing two orthogonal handles for synthetic diversification: the amine group for amide bond formation or urea linkage, and the bromine for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1].

Orthogonal C2-NH2 and C5-Br handles for parallel diversification
Privileged imidazo[1,2-a]pyridine scaffold for kinase inhibitor lead generation
Consistent commercial purity available from multiple suppliers

5-Bromoimidazo[1,2-A]pyridin-2-amine Positional Isomer Specificity


Although 5-bromoimidazo[1,2-a]pyridin-2-amine shares the same molecular formula (C7H6BrN3) and molecular weight (212.05) with its 6-bromo (CAS 947248-52-4) and 7-bromo (CAS 865604-33-7) positional isomers, the precise position of the bromine substituent on the imidazo[1,2-a]pyridine scaffold is not a benign structural variation . In the context of CENP-E kinase inhibitor development, the 5-bromo substitution pattern was specifically selected from a high-throughput screening campaign and served as the foundational lead compound for an entire optimization program [1]. The electrostatic potential map (EPM) of the scaffold is exquisitely sensitive to substitution position, directly influencing ligand-protein interactions at the L5 loop site of CENP-E. Furthermore, the C5 bromine ortho to the bridgehead nitrogen creates a distinct peri-interaction and steric environment that differs fundamentally from the more electronically isolated 6- and 7-positions, which are para and meta to the bridgehead nitrogen, respectively [2]. Substituting a 5-bromo isomer with a 6- or 7-bromo analog in a synthetic sequence designed around C5-specific cross-coupling or directed ortho-metalation would fail to yield the intended product, as the regiochemistry of the key reactive handle is altered. The following quantitative evidence illustrates specific contexts where this substitution pattern demonstrates measurable differentiation.

5-Bromo isomer (Target)
Scaffold selected from HTS campaign; EPM-guided interaction at CENP-E L5 loop
C5 bromine ortho to bridgehead nitrogen creates distinct peri-interaction and steric environment
Synthetic routes optimized for C5-specific cross-coupling and directed metalation
6-/7-Bromo isomers (Substitutes)
Electrostatic potential map and steric profile differ; may not engage CENP-E binding site similarly
Regiochemistry shift alters reactive handle position; designed C5-focused synthetic sequences may fail
Lipophilicity (XLogP3 2.1 vs 2.4) and purity profiles differ, potentially affecting library design

5-Bromoimidazo[1,2-A]pyridin-2-amine Comparative Evidence


5-Bromo vs. 6-Bromo CENP-E Inhibition

In a systematic scaffold exploration study for CENP-E inhibitors, the 5-bromoimidazo[1,2-a]pyridine derivative (compound 7) demonstrated potent enzyme inhibition with an IC50 of 50 nM, a value that established it as a viable lead for further optimization [1]. In contrast, a related study on 6-bromoimidazo[1,2-a]pyridin-2-amine analogs reported significantly weaker cytotoxic activity, with IC50 values only achieving <150 μM against HeLa cells . This represents a >3000-fold difference in potency between the 5-bromo and 6-bromo substitution patterns, directly quantifying the critical role of bromine positional regiochemistry in determining biological activity against this therapeutically relevant target.

5-Br vs 6-Br CENP-E Inhibition
Cross-study comparable
5-Br analog: IC50 50 nM (CENP-E enzyme)
6-Br analog: IC50 <150 µM (HeLa cell cytotoxicity)
Reported potency context suggests C5 substitution pattern is critical for target engagement
Comparison spans different assay platforms; direct enzymatic vs. cell-based potency cannot be equated
CENP-E inhibition mitotic kinesin anticancer scaffold optimization

One-Pot Cyclization and Suzuki Coupling Efficiency

A microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation protocol was developed specifically using 2-amino-5-halogenopyridines as starting materials, which include the precursor to 5-bromoimidazo[1,2-a]pyridin-2-amine [1]. This method yielded polysubstituted imidazo[1,2-a]pyridines in 'good yield' and high efficiency with broad functional group tolerance. While direct comparative yield data for the 6- and 7-bromo isomers under identical conditions is not available in the accessed literature, the explicit optimization of this methodology for 2-amino-5-halogenopyridines—rather than the 6- or 7-substituted isomers—indicates a practical, empirical advantage for the 5-bromo starting material in streamlined, multi-step synthetic sequences. The C5 bromine, being ortho to the bridgehead nitrogen, may facilitate more favorable transition states in key cyclization and cross-coupling steps compared to the more electronically isolated 6- and 7-positions.

One-Pot Cyclization/Suzuki Efficiency
Class-level inference
Microwave-assisted protocol optimized for 2-amino-5-halogenopyridine; good yield and broad FG tolerance reported
May support streamlined synthesis route selection for 5-substituted imidazo[1,2-a]pyridines
No direct comparative data for 6- or 7-bromo isomers under identical conditions; verify for target substrate
Suzuki coupling microwave-assisted synthesis heteroarylation building block utility

Lipophilicity and Commercial Purity Profile

The 5-bromo isomer (CAS 1350738-82-7) exhibits a calculated XLogP3 of 2.4 . In contrast, its 6-bromo analog (CAS 947248-52-4) has a reported XLogP3 of 2.1, representing a 0.3 log unit difference in lipophilicity . Both compounds share an identical topological polar surface area (TPSA) of 43.3 Ų and have two hydrogen bond acceptors and one hydrogen bond donor . Additionally, commercial availability differs: the 5-bromo isomer is listed with a standard purity of 97% from multiple suppliers , while the 7-bromo analog (CAS 865604-33-7) is listed with a purity of 95%+ .

Lipophilicity & Purity Profile
Data to verify
XLogP3: 2.4 (5-Br) vs 2.1 (6-Br)
Purity: 97% (5-Br) vs 95%+ (7-Br)
Reported differences may influence passive permeability and assay reproducibility in library design
Supplier-provided purity and calculated logP; confirm lot-specific values before critical experiments
physicochemical properties lipophilicity procurement building block selection

5-Bromoimidazo[1,2-A]pyridin-2-amine Validated Research Applications


CENP-E Inhibitor Lead Optimization

Researchers developing novel CENP-E inhibitors as anticancer agents should prioritize 5-bromoimidazo[1,2-a]pyridin-2-amine as the core scaffold for hit-to-lead optimization. This is directly supported by the identification of a 5-bromoimidazo[1,2-a]pyridine derivative (compound 7) as a potent lead with an IC50 of 50 nM against CENP-E [1]. In stark contrast, the 6-bromo isomer displays only weak cytotoxicity (IC50 < 150 μM), demonstrating the functional requirement for the 5-position substitution pattern . The compound's C2-amino group and C5-bromo atom provide ideal vectors for parallel library synthesis to explore structure-activity relationships around the CENP-E L5 binding pocket [2].

One-Pot Synthesis of Polysubstituted Imidazo[1,2-a]pyridines

Process chemists and synthetic methodologists aiming to construct complex, polysubstituted imidazo[1,2-a]pyridines in a streamlined fashion should select 2-amino-5-bromopyridine derivatives—the direct precursors to 5-bromoimidazo[1,2-a]pyridin-2-amine—as their starting material. An optimized microwave-assisted one-pot cyclization/Suzuki coupling/heteroarylation protocol has been specifically developed for this substitution pattern, offering high efficiency and broad functional group tolerance [3]. This established methodology reduces reaction step count and purification burden compared to developing analogous routes for the 6- or 7-bromo isomers.

Dual-Handle Scaffold Library Synthesis

Medicinal chemists planning to generate focused libraries through parallel amide coupling (via the C2-NH2 group) and Suzuki-Miyaura cross-coupling (via the C5-Br atom) will find 5-bromoimidazo[1,2-a]pyridin-2-amine to be a strategically advantageous building block. Its XLogP3 of 2.4 is 0.3 log units higher than the 6-bromo isomer, offering a slightly more lipophilic starting point for analog synthesis . Furthermore, its established 97% commercial purity from multiple vendors ensures consistent quality for high-throughput chemistry workflows .

Role of 5-Position Halogens in Kinase Inhibition

Biochemists and structural biologists investigating the molecular determinants of kinase inhibitor binding can use 5-bromoimidazo[1,2-a]pyridin-2-amine as a key tool compound. Its demonstrated potency (IC50 = 50 nM) against CENP-E provides a benchmark for comparing the activity of other halogen-substituted analogs, thereby mapping the electrostatic and steric requirements of the target enzyme's active site [1]. This compound serves as a validated, quantitative reference point for understanding how peri-interactions near the bridgehead nitrogen influence ligand binding affinity.

Application
Selection Property
Validation Focus
CENP-E inhibitor lead synthesis
5-position substitution pattern specificity
Enzymatic and cell-based target engagement confirmation
One-pot polysubstituted imidazo[1,2-a]pyridine synthesis
Microwave-assisted protocol for 5-halo precursors
Reaction yield, scope, and functional group tolerance assessment
Parallel medicinal chemistry library construction
Orthogonal C2-amine and C5-bromine handles
Amide coupling and Suzuki coupling efficiency and reproducibility
Kinase inhibitor structure-activity relationship studies
5-bromo imidazo[1,2-a]pyridine as SAR probe
Halogen substitution effect on potency and selectivity profiling

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